

# Downstream Cellular Effects of SGR-1505 Treatment: A Technical Guide

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## Compound of Interest

Compound Name: SDGR

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## Abstract

SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key downstream component of the B-cell receptor (BCR) signaling pathway, MALT1's proteolytic activity is a critical driver of NF- $\kappa$ B activation and B-cell proliferation. Dysregulation of this pathway is a hallmark of various B-cell malignancies. SGR-1505 has demonstrated potent and selective inhibition of MALT1, leading to significant anti-proliferative effects in preclinical models and encouraging clinical activity in patients with relapsed/refractory B-cell cancers. This document provides an in-depth overview of the mechanism of action, downstream cellular effects, and key experimental data related to SGR-1505 treatment.

## Introduction: Targeting the B-Cell Receptor Pathway

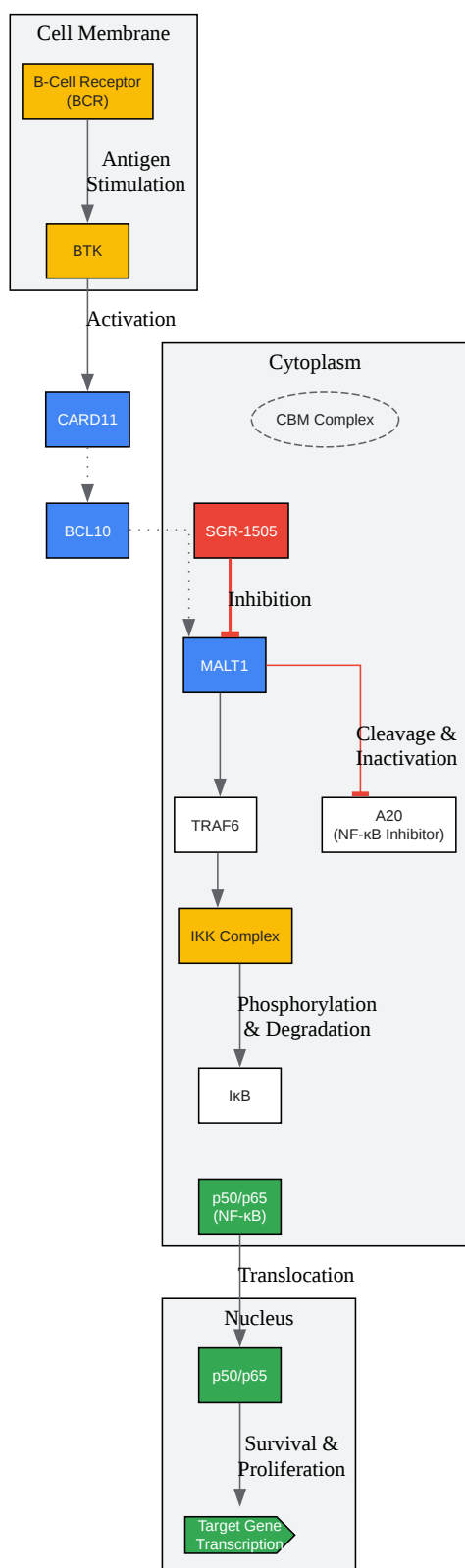
The B-cell receptor signaling cascade is essential for the development, survival, and activation of B-lymphocytes. Upon antigen binding, a series of intracellular signaling events are initiated, culminating in the activation of transcription factors, most notably NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In many B-cell malignancies, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, promoting cancer cell survival and proliferation.<sup>[1]</sup>

MALT1 is a unique paracaspase that functions as a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which assembles downstream of the B-cell receptor.[2] The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF- $\kappa$ B signaling, such as A20, and for cleaving other substrates like BCL10 and CYLD to propagate the signaling cascade.[3][4][5] Its position downstream of Bruton's Tyrosine Kinase (BTK) makes it an attractive therapeutic target, particularly in tumors that have acquired resistance to BTK inhibitors.[1][6] SGR-1505 was developed by Schrödinger, Inc. (ticker: **SDGR**) as a potent and selective allosteric inhibitor of MALT1 protease activity.[6][7]

## Mechanism of Action of SGR-1505

SGR-1505 functions as a potent, orally active, allosteric inhibitor of MALT1.[6] By binding to an allosteric site, SGR-1505 induces a conformational change in the MALT1 protein that inhibits its proteolytic activity without affecting its scaffolding functions.[1] This targeted inhibition prevents the cleavage of key MALT1 substrates, thereby blocking the downstream activation of the NF- $\kappa$ B pathway.[8][9]

## Signaling Pathway Diagram



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Caption: SGR-1505 inhibits MALT1 protease activity, blocking NF-κB signaling.

## Downstream Cellular Effects & Quantitative Data

The inhibition of MALT1 by SGR-1505 triggers a cascade of downstream cellular effects, primarily characterized by the suppression of pro-survival signaling and induction of anti-proliferative activity in malignant B-cells.

## Preclinical In Vitro Activity

SGR-1505 has demonstrated potent activity in various preclinical assays, confirming its on-target effects and therapeutic potential.

Assay Type	Cell Line	Endpoint	IC50 Value (nM)	Reference
Biochemical Assay	-	MALT1 Protease Inhibition	1.3	<a href="#">[6]</a>
BCL10 Cleavage Assay	OCI-LY10 (ABC-DLBCL)	Inhibition of Substrate Cleavage	22	<a href="#">[6]</a>
Cytokine Secretion Assay	OCI-LY10 (ABC-DLBCL)	IL-10 Secretion Inhibition	36	<a href="#">[6]</a>
Antiproliferative Assay	OCI-LY10 (ABC-DLBCL)	Inhibition of Cell Proliferation	71	<a href="#">[6]</a>
Antiproliferative Assay	REC-1 (Mantle Cell Lymphoma)	Inhibition of Cell Proliferation	57	<a href="#">[6]</a>

## Clinical Pharmacodynamic & Efficacy Data

Data from the Phase 1 clinical trial (NCT05544019) of SGR-1505 in patients with relapsed/refractory B-cell malignancies have provided key insights into its clinical activity.[\[9\]](#)[\[10\]](#)

Parameter	Patient Population	Dosage	Result	Reference
Pharmacodynamics				
IL-2 Inhibition	PD-Evaluable Participants	≥ 150 mg QD and all Q12H doses	~90% inhibition of T-cell derived IL-2	<a href="#">[8]</a> <a href="#">[10]</a>
Clinical Efficacy				
Overall Response Rate (ORR)	All Evaluable Patients (n=45)	All Dose Levels	22%	<a href="#">[8]</a> <a href="#">[9]</a>
Response Rate	Waldenström Macroglobulinemia (n=5)	All Dose Levels	100% (5/5 responded)	<a href="#">[11]</a>
Response Rate	CLL/SLL (n=17)	All Dose Levels	17.6% (3/17 responded)	<a href="#">[9]</a>

## Key Experimental Protocols

### In Vitro Cell Proliferation (XTT/MTT Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of SGR-1505 on B-cell lymphoma cell lines.

Objective: To determine the IC<sub>50</sub> value of SGR-1505 by measuring the inhibition of cell proliferation.

Materials:

- B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- SGR-1505 stock solution (in DMSO)

- 96-well flat-bottom microplates
- XTT or MTT reagent kit (e.g., from ATCC, Merck, Thermo Fisher)[12][13][14]
- Microplate reader

#### Procedure:

- Cell Plating: Harvest exponentially growing cells and adjust the cell density to  $2 \times 10^5$  cells/mL in complete culture medium. Seed 100  $\mu$ L of the cell suspension (20,000 cells/well) into a 96-well plate.
- Compound Addition: Prepare serial dilutions of SGR-1505 in culture medium. Add 100  $\mu$ L of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Reagent Addition:
  - For XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent as per the manufacturer's instructions. Add 50  $\mu$ L of the working solution to each well.[12]
  - For MTT Assay: Add 10  $\mu$ L of the MTT reagent (5 mg/mL) to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
- Solubilization (MTT Only): For the MTT assay, add 100  $\mu$ L of the solubilization solution (e.g., SDS-HCl) to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the wells using a microplate reader. For XTT, read absorbance at 450 nm. For MTT, read absorbance at 570 nm.[13]
- Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the log of

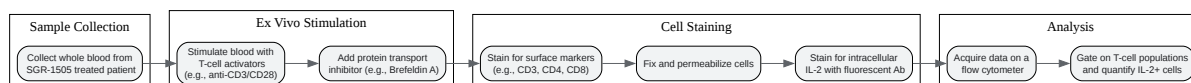
the SGR-1505 concentration and fitting the data to a four-parameter logistic curve.

## Ex Vivo IL-2 Inhibition Assay

This protocol describes a general workflow for measuring the pharmacodynamic effect of SGR-1505 on T-cell cytokine production from patient samples.

Objective: To quantify the inhibition of IL-2 production in T-cells from patient blood samples following SGR-1505 treatment.

Workflow Diagram:



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